molecular formula C22H25N3O3 B5627471 N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide

Cat. No. B5627471
M. Wt: 379.5 g/mol
InChI Key: FPOCHKGQTJJMER-UHFFFAOYSA-N
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Description

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide, also known as EBIO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EBIO belongs to the class of benzimidazolyl ureas and is a potassium channel opener. In

Mechanism of Action

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide acts as a potassium channel opener, specifically activating the KCa3.1 channel. This leads to an increase in intracellular calcium concentration, which in turn activates various downstream signaling pathways. The activation of KCa3.1 channels has been linked to the regulation of cell proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide also has neuroprotective effects by reducing oxidative stress and apoptosis in neurons. In addition, N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function.

Advantages and Limitations for Lab Experiments

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has several advantages as a research tool. It is a potent and selective potassium channel opener, which allows for the study of the specific effects of KCa3.1 channel activation. N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide is also stable in solution and can be easily administered to cells and animals. However, there are also limitations to using N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide in lab experiments. It has a short half-life and can be rapidly metabolized, which can affect the duration and intensity of its effects. In addition, the effects of N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide. One area of interest is the development of more potent and selective KCa3.1 channel openers. This could lead to the development of new therapies for diseases that are associated with KCa3.1 channel dysfunction. Another area of interest is the exploration of the effects of N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide in different cell types and disease models. This could provide insights into the potential therapeutic applications of N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide in a wide range of diseases. Finally, the development of new delivery methods for N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide could improve its stability and duration of action, making it a more effective research tool and potential therapeutic agent.
Conclusion:
In conclusion, N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide, or N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its mechanism of action as a potassium channel opener has been linked to various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and cardioprotective effects. While there are limitations to using N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide in lab experiments, there are also several future directions for research that could lead to the development of new therapies for a wide range of diseases.

Synthesis Methods

The synthesis of N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide involves the reaction of 8-methoxy-3-nitrochroman-4-one with 2-aminomethyl-1-ethylbenzimidazole in the presence of a reducing agent. The final product is obtained after purification through column chromatography. The yield of the synthesis method is reported to be around 50%.

Scientific Research Applications

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, neuroprotective, and cardioprotective effects. N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has also been studied for its potential in treating sickle cell disease, a genetic disorder that affects the production of hemoglobin in the blood.

properties

IUPAC Name

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-8-methoxy-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-3-25-18-9-5-4-8-17(18)24-20(25)11-12-23-22(26)16-13-15-7-6-10-19(27-2)21(15)28-14-16/h4-10,16H,3,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOCHKGQTJJMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCNC(=O)C3CC4=C(C(=CC=C4)OC)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide

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